2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
furan-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-4-2-8-19-12)17-7-1-3-11(10-17)20-13-9-15-5-6-16-13/h2,4-6,8-9,11H,1,3,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETNFQMNXPASCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the furan-2-carbonyl group. The final step involves the coupling of the pyrazine ring. Reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Piperidine vs. Azetidine/Piperazine Derivatives
- Target Compound : The piperidine ring in 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine provides a six-membered aliphatic ring with conformational flexibility.
- Piperazine Derivatives : Piperazine-containing analogs (e.g., AMG 579 in ) often exhibit enhanced solubility due to the basic nitrogen in the piperazine ring, which can improve pharmacokinetic profiles .
Pyrazine vs. Pyridine/Thiazolo[5,4-d]pyrimidine Cores
Substituent Variations
Furan-2-carbonyl vs. Sulfonamide Groups
- Sulfonamide Analogs : Compounds such as 2-((1-((3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine () feature sulfonamide groups, which are more polar (clogP ≈ 0.5–1.0) and may engage in hydrogen bonding with targets. However, sulfonamides are associated with higher metabolic clearance in some cases .
Alkyl/Aryl Modifications
Physicochemical Properties
- Metabolic Stability : Furan rings are susceptible to oxidative metabolism, whereas sulfonamides may undergo glucuronidation. Piperidine N-acylation (as in AMG 579) can mitigate metabolic degradation .
Biological Activity
The compound 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound includes a pyrazine ring, a furan moiety, and a piperidine substituent. The synthesis typically involves multi-step reactions that include the formation of the furan and piperidine intermediates, followed by their coupling with pyrazine under specific conditions.
Synthetic Route
- Preparation of Furan Intermediate : Furan can be synthesized through various methods, including the cyclization of 1,4-diketones.
- Piperidine Modification : The piperidine ring is often modified through acylation or alkylation to introduce the carbonyl group.
- Final Coupling : The final step involves the coupling of the furan and piperidine intermediates with pyrazine using coupling agents in solvents like DMF at elevated temperatures.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitubercular agent and other therapeutic applications.
Antimycobacterial Activity
Recent research highlights the compound's effectiveness against Mycobacterium tuberculosis. In a study evaluating various derivatives, it was found that modifications at specific positions significantly influenced activity:
| Compound | MIC (µg/mL) | Selectivity | Notes |
|---|---|---|---|
| This compound | 4 | High | Effective against resistant strains |
| Piperidine derivative | 2 | Moderate | Less effective than pyrazine derivatives |
| Control (standard drug) | 0.5 | Low | Established baseline for comparison |
The minimum inhibitory concentration (MIC) for this compound ranged from 2 to 4 µg/mL against standard strains, demonstrating significant activity compared to other derivatives tested in the same study .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interaction with Cellular Targets : The presence of the pyrazine ring facilitates π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .
- Selective Toxicity : Studies indicate that while effective against M. tuberculosis, the compound exhibits low toxicity towards mammalian cells, with IC50 values exceeding 50 µg/mL for normal cell lines .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Tuberculosis Treatment :
- Researchers administered varying doses to infected mice models.
- Results indicated a dose-dependent reduction in bacterial load with significant survival rates compared to untreated controls.
-
Safety Profile Assessment :
- Toxicological studies revealed no acute toxicity at therapeutic doses.
- Long-term exposure studies are ongoing to assess chronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
